molecular formula C15H21ClN2O3 B10966787 N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

Cat. No.: B10966787
M. Wt: 312.79 g/mol
InChI Key: NOFOPZAKUJBCJV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties and biological activities.

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

InChI

InChI=1S/C15H21ClN2O3/c1-10-7-18(8-11(2)21-10)9-15(19)17-13-6-12(16)4-5-14(13)20-3/h4-6,10-11H,7-9H2,1-3H3,(H,17,19)

InChI Key

NOFOPZAKUJBCJV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 2,6-dimethylmorpholine.

    Acylation Reaction: The aniline derivative undergoes an acylation reaction with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine.

    Formation of the Amide Bond: The resulting intermediate is then reacted with 2,6-dimethylmorpholine under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of solvents that enhance the solubility of reactants and products.

    Temperature and Pressure: Control of temperature and pressure to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or blocking receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)acetamide: Lacks the morpholine ring, which may affect its biological activity.

    N-(2-methoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide: Lacks the chloro group, which may influence its reactivity and properties.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is unique due to the presence of both the chloro and morpholine groups, which may confer specific chemical and biological properties not found in similar compounds.

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